(Z)-N-(5,6-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
Beschreibung
Eigenschaften
IUPAC Name |
N-(5,6-dimethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O5S/c1-4-9-23-13-10-16(25-2)17(26-3)11-19(13)29-21(23)22-20(24)18-12-27-14-7-5-6-8-15(14)28-18/h1,5-8,10-11,18H,9,12H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMTGSHZEDLQLHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)N(C(=NC(=O)C3COC4=CC=CC=C4O3)S2)CC#C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
(Z)-N-(5,6-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a benzo[d]thiazole moiety and various functional groups, suggest diverse biological activities. This article reviews the biological activity of this compound based on existing literature and research findings.
Structural Characteristics
The compound is characterized by the following structural components:
- Benzo[d]thiazole core : Known for its role in various biological activities.
- Dimethoxy groups : These may enhance solubility and bioavailability.
- Prop-2-yn-1-yl substituent : This alkyne group may facilitate interactions with biological targets.
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The benzo[d]thiazole core can interact with enzymes, modulating their activity.
- Receptor Binding : The prop-2-yn-1-yl group may enhance binding to hydrophobic pockets in proteins.
- Influence of Functional Groups : The presence of dimethoxy groups can affect the compound's pharmacokinetics.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance:
- Anti-proliferative Effects : Studies have shown that thiazole derivatives can inhibit tubulin polymerization, leading to reduced cell proliferation (IC50 values often below 20 µM) .
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| Thiazole Derivative A | 18.4 | Tubulin Inhibition |
| Thiazole Derivative B | 1.61 | Cytotoxicity against cancer cells |
Antimicrobial Activity
Compounds featuring thiazole rings have demonstrated antimicrobial properties against various pathogens:
- Gram-positive Bacteria : Effective against strains like Staphylococcus aureus.
- Antifungal Activity : Some derivatives show promise against Candida species.
Case Studies
- Study on Thiazole Derivatives : A recent study evaluated the anticancer properties of a series of thiazole derivatives, revealing that modifications at specific positions significantly enhanced their cytotoxicity against various cancer cell lines .
- Anticonvulsant Activity : Another investigation into thiazole compounds highlighted their potential as anticonvulsants, with several derivatives showing effective ED50 values lower than traditional drugs like phenytoin .
Q & A
Q. Table 1. Key Reaction Parameters for Synthesis Optimization
| Step | Optimal Conditions | Yield (%) | Purity (%) | Ref. |
|---|---|---|---|---|
| Thiazole core formation | DMF, 90°C, 8 hr, N₂ atmosphere | 65–75 | 90 | [1] |
| Propargylation | K₂CO₃, acetone, 50°C, 6 hr | 80–85 | 95 | [4] |
| Final purification | Ethyl acetate/hexane (3:7), flash column | 70 | 98 | [6] |
Q. Table 2. Analytical Techniques for Structural Confirmation
| Technique | Critical Data Points | Utility | Ref. |
|---|---|---|---|
| H NMR | δ 7.2–7.8 (aromatic H), δ 3.8 (OCH₃) | Z/E configuration, purity | [4] |
| HRMS | m/z 483.1523 [M+H]⁺ | Molecular formula confirmation | [19] |
| IR | 1670 cm⁻¹ (C=O stretch) | Functional group validation | [7] |
Future Research Directions
- Mechanistic studies : Elucidate the role of the dihydrobenzo[d]ioxine moiety in target selectivity using SAR (structure-activity relationship) models .
- In vivo pharmacokinetics : Assess bioavailability and metabolic stability via LC-MS/MS profiling in rodent models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
